molecular formula C9H8FNO4 B8769537 4'-Fluoro-2'-methoxy-5'-nitroacetophenone

4'-Fluoro-2'-methoxy-5'-nitroacetophenone

Cat. No. B8769537
M. Wt: 213.16 g/mol
InChI Key: CAWGDJHLJNLXPX-UHFFFAOYSA-N
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Patent
US09040536B2

Procedure details

In nitrogen atmosphere, conc. sulfuric acid 36 mL was added to 1-(4-fluoro-2-methoxyphenyl)ethanone 5.50 g, followed by heating to homogeneity. Cooling the same with salt-ice, potassium nitrate 3.47 g was added little by little, followed by an hour's stirring. The reaction liquid was poured in ice water, and the precipitated crystals were recovered by filtration and washed with water. Drying the crystals, 6.47 g of the title compound was obtained.
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
[Compound]
Name
salt-ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium nitrate
Quantity
3.47 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[F:6][C:7]1[CH:12]=[CH:11][C:10]([C:13](=[O:15])[CH3:14])=[C:9]([O:16][CH3:17])[CH:8]=1.[N+:18]([O-])([O-:20])=[O:19].[K+]>>[F:6][C:7]1[C:12]([N+:18]([O-:20])=[O:19])=[CH:11][C:10]([C:13](=[O:15])[CH3:14])=[C:9]([O:16][CH3:17])[CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
36 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
5.5 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)C(C)=O)OC
Step Two
Name
salt-ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
potassium nitrate
Quantity
3.47 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
's stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating to homogeneity
ADDITION
Type
ADDITION
Details
was added little by little,
WAIT
Type
WAIT
Details
followed by an hour
CUSTOM
Type
CUSTOM
Details
The reaction liquid
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were recovered by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Drying the crystals

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C=C1[N+](=O)[O-])C(C)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.47 g
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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